

# 4-Morpholinecarboxaldehyde physical and chemical properties

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## Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde

Cat. No.: B048038

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An In-depth Technical Guide to **4-Morpholinecarboxaldehyde** for Advanced Research and Development

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Morpholinecarboxaldehyde** (also known as N-Formylmorpholine), a versatile heterocyclic compound pivotal to advancements in medicinal chemistry, organic synthesis, and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level data to uncover the causal relationships behind the compound's properties and reactivity, ensuring a robust and applicable understanding for laboratory and industrial applications.

## Core Compound Identity and Physicochemical Profile

**4-Morpholinecarboxaldehyde** (CAS No: 4394-85-8) is the N-formylated derivative of morpholine.<sup>[1]</sup> Structurally, it integrates a stable morpholine ring with a reactive aldehyde functional group, a combination that imparts unique solvency, reactivity, and synthetic utility.<sup>[2]</sup> The morpholine moiety, with its ether and tertiary amine functionalities, confers hydrophilicity and a high boiling point, while the formyl group serves as a key reactive center for a multitude of chemical transformations.<sup>[1][3]</sup>

## Molecular Structure Diagram

Caption: Molecular structure of **4-Morpholinecarboxaldehyde**.

## Core Physicochemical Data

The compound's physical state at ambient temperature is noteworthy; with a melting point between 20-23°C, it can exist as either a low-melting solid or a clear, colorless to light yellow liquid.<sup>[2][4]</sup> This property necessitates careful storage and handling considerations in varying laboratory environments.

Property	Value	Source(s)
CAS Number	4394-85-8	<sup>[4][5]</sup>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	<sup>[4]</sup>
Molecular Weight	115.13 g/mol	<sup>[4][6]</sup>
Appearance	Colorless to light yellow liquid or solid	<sup>[1][2][7]</sup>
Melting Point	20 - 23 °C (68 - 73.4 °F)	<sup>[2][4]</sup>
Boiling Point	236 - 240 °C (457 - 464 °F) at 760 mmHg	<sup>[2][4][8]</sup>
Density	~1.145 g/cm <sup>3</sup> at 25 °C	<sup>[2]</sup>
Flash Point	~113 - 118 °C (235.4 - 244.4 °F)	<sup>[4][7]</sup>
Refractive Index (n <sub>20/D</sub> )	~1.485	<sup>[2]</sup>
Water Solubility	Soluble / Miscible	<sup>[3][7][8]</sup>
log Pow	-1.2	<sup>[4]</sup>
Vapor Pressure	0.03 hPa at 20 °C	<sup>[9]</sup>

## Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Morpholinecarboxaldehyde** stems from the dual nature of its structure. The formyl group provides a classic electrophilic site, while the morpholine nitrogen

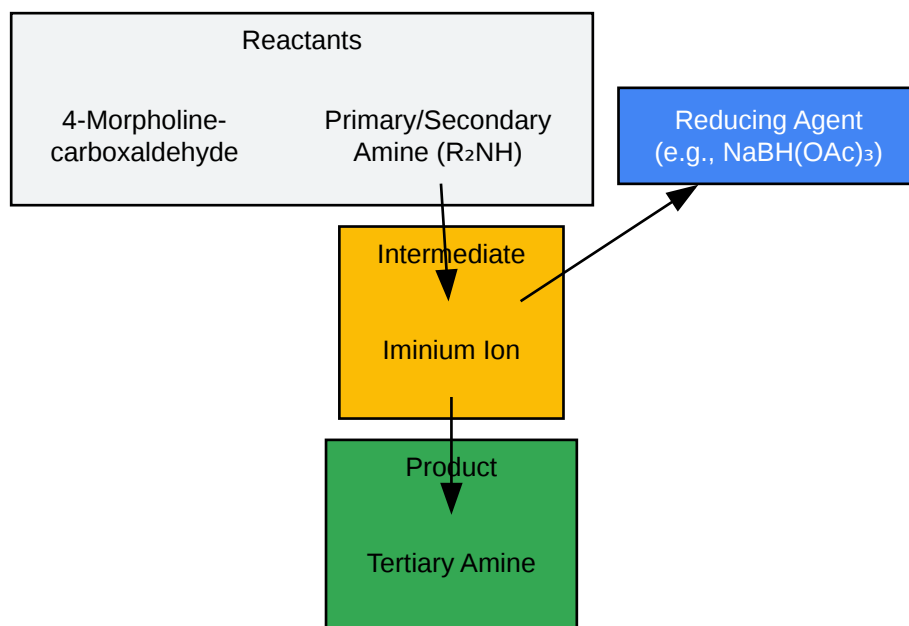
acts as an electron-donating group, influencing the reactivity of the adjacent carbonyl.

## Formyl Group Reactivity

The aldehyde functionality is the primary center for chemical reactions. It readily participates in nucleophilic addition and condensation reactions, making it a valuable building block.[3]

- As a Formylating Agent: While dimethylformamide (DMF) is more common, **4-Morpholinecarboxaldehyde** can serve as a formylating agent, particularly in reactions like the Vilsmeier-Haack reaction, for the formylation of activated aromatic and heteroaromatic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.[1]
- Condensation Reactions: It reacts with active methylene compounds, amines, and other nucleophiles to form more complex molecular architectures. This is fundamental to its role in synthesizing diverse heterocyclic systems for pharmaceutical screening.[2]

## Reaction Pathway: Reductive Amination



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Caption: Generalized workflow for reductive amination.

## Influence of the Morpholine Ring

The morpholine ring is not merely a passive scaffold. Its presence confers several key properties:

- **Solubility:** The ether linkage and nitrogen atom allow for hydrogen bonding, rendering the molecule soluble in water and a range of organic solvents like ethanol and chloroform.[3] This versatility is a significant advantage for reaction medium selection.
- **Stability:** The saturated heterocyclic ring is chemically robust, providing stability under various reaction conditions.[3] The compound is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[8][10]
- **Biological Activity:** The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in bioactive compounds due to its favorable pharmacokinetic properties.[2][3] Consequently, **4-Morpholinecarboxaldehyde** is a key starting material for synthesizing novel morpholine-containing drug candidates.[2]

## Experimental Protocol: Synthesis of a Tertiary Amine via Reductive Amination

This protocol details a standard, self-validating laboratory procedure using **4-Morpholinecarboxaldehyde**. The causality for each step is explained to demonstrate an expert-driven approach.

**Objective:** To synthesize N-((morpholino)methyl)aniline from **4-Morpholinecarboxaldehyde** and aniline.

**Materials:**

- **4-Morpholinecarboxaldehyde** (1.15 g, 10 mmol)
- Aniline (0.93 g, 10 mmol)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (3.18 g, 15 mmol)
- Dichloromethane (DCM), anhydrous (50 mL)

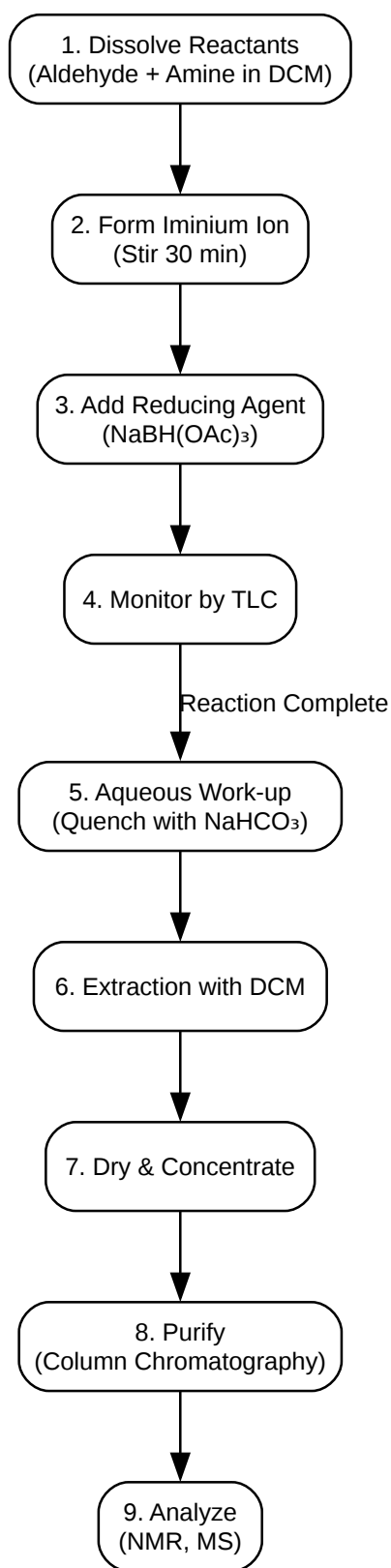
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

#### Methodology:

- Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add **4-Morpholinecarboxaldehyde** (10 mmol) and anhydrous DCM (50 mL).
  - Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can decompose the reducing agent and interfere with iminium ion formation.
- Addition of Amine: Add aniline (10 mmol) to the solution and stir at room temperature for 30 minutes.
  - Causality: This period allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the corresponding iminium ion, which is the actual species to be reduced.
- Reduction: Slowly add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
  - Causality:  $\text{NaBH}(\text{OAc})_3$  is a mild and selective reducing agent ideal for reductive aminations; it does not readily reduce the starting aldehyde. Portion-wise addition controls the reaction rate and any potential exotherm.
- Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
  - Causality: TLC provides a real-time check on the reaction's completion, preventing premature work-up or unnecessary reaction time. This is a critical self-validating step.

- **Work-up:** Quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL). Separate the organic layer.
  - **Causality:** The bicarbonate solution neutralizes the acidic byproducts of the reduction and quenches any unreacted reducing agent.
- **Extraction:** Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
  - **Causality:** This ensures maximum recovery of the product from the aqueous phase.
- **Washing and Drying:** Wash the combined organic layers with brine (30 mL), then dry over anhydrous  $\text{MgSO}_4$ .
  - **Causality:** The brine wash removes bulk water, and  $\text{MgSO}_4$  removes residual traces, which is essential before solvent evaporation.
- **Purification and Characterization (Self-Validation):** Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel. Analyze the purified fractions by  $^1\text{H}$  NMR and Mass Spectrometry to confirm identity and purity.
  - **Causality:** Purification is essential to isolate the target compound from byproducts and unreacted reagents. Spectroscopic analysis provides definitive structural confirmation and assesses purity, validating the success of the synthesis.

## Experimental Workflow Diagram



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Caption: Step-by-step workflow for a typical reductive amination.

## Handling, Storage, and Safety Imperatives

As a research chemical, proper handling of **4-Morpholinecarboxaldehyde** is paramount for safety and maintaining its integrity.

- **Safety Precautions:** The compound is classified as a skin sensitizer (Category 1B).[4] May cause an allergic skin reaction.[4] It may also cause eye and respiratory tract irritation.[10] Therefore, the use of appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
- **Storage Conditions:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][10] For long-term stability, storage at 2-8°C is recommended.[7] The compound is described as hygroscopic, so protection from moisture is important.[9]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

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